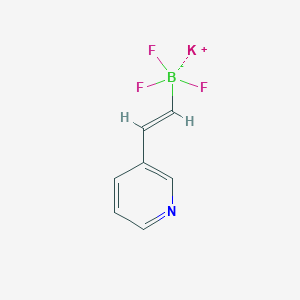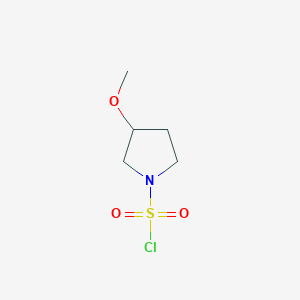![molecular formula C14H21NO5 B13452679 3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate CAS No. 2913182-18-8](/img/structure/B13452679.png)
3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate is an organic compound that has garnered interest in various scientific fields due to its unique bicyclic structure and functional groups. This compound contains a tert-butyl group, a formyl group, and a bicyclic ring system, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate can be achieved through several methods. One common approach involves the reaction of tert-butyl alcohol with formic acid in the presence of an acid catalyst such as sulfuric acid, hydrochloric acid, or nitric acid. Another method includes the reaction of tert-butyl alcohol with an aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[31
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly dihydrofolate reductase, which is linked to cancer cell growth.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The exact mechanism of action of 3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate is not fully understood. it is believed that the formyl and tert-butyl groups interact with enzyme active sites, leading to the inhibition of enzyme activity. This interaction can affect various molecular targets and pathways, making it a compound of interest for further research.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (TBFAC)
- Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
Uniqueness
3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate stands out due to its specific combination of functional groups and bicyclic structure. This unique arrangement allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
2913182-18-8 |
|---|---|
Fórmula molecular |
C14H21NO5 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
3-O-tert-butyl 1-O-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate |
InChI |
InChI=1S/C14H21NO5/c1-12(2,3)20-11(18)15-7-13(9-16)5-14(6-13,8-15)10(17)19-4/h9H,5-8H2,1-4H3 |
Clave InChI |
BEWGGGISCWFZOU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C(=O)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


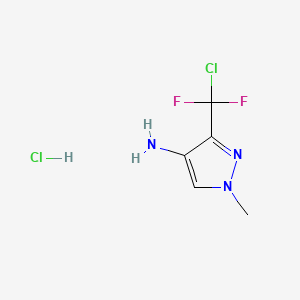
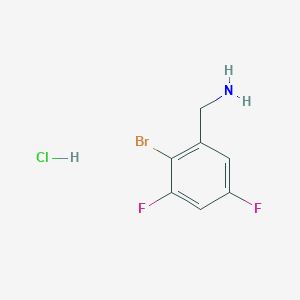
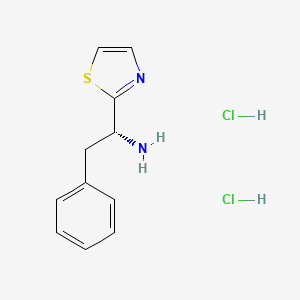
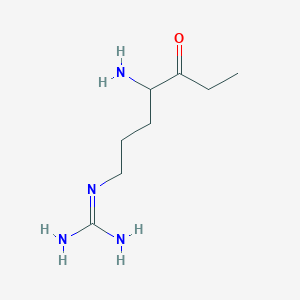
![{4-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13452615.png)
![6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride](/img/structure/B13452621.png)

amino}-2-(3-chlorophenyl)acetic acid](/img/structure/B13452624.png)
amine](/img/structure/B13452625.png)
![tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13452631.png)

![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B13452640.png)
